molecular formula C12H10N2O B147399 1,10-Phenanthroline monohydrate CAS No. 5144-89-8

1,10-Phenanthroline monohydrate

Cat. No. B147399
CAS RN: 5144-89-8
M. Wt: 198.22 g/mol
InChI Key: PPQJCISYYXZCAE-UHFFFAOYSA-N
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Patent
US09115130B2

Procedure details

A mixture of 2-amino-4-bromopyridine (5.00 g, 28.3 mmol), copper (I) bromide (207 mg, 1.44 mmol), 1,10-phenanthroline monohydrate (284 mg, 1.44 mmol) and benzonitrile (60 mL) was heated in a 380-mL autoclave to 130° C. and stirred for 23 h under 20 bar of O2/N2 (5:95). After the autoclave was vented and opened (100% conversion, HPLC method cf. example 1.3), the dark brown reaction suspension was then cooled to 0-5° C. and filtered. The filter cake was washed with TBME (40 mL) and dried to yield crude 7-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (5.12 g, 64%) as a green solid with 97.0% purity (HPLC area-%, HPLC method see example 1.3).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step One
Quantity
207 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][N:3]=1.O.N1[C:23]2[C:14](=[CH:15][CH:16]=[C:17]3[C:22]=2N=CC=C3)[CH:13]=CC=1.O=O.[N:26]#N>[Cu]Br.C(#N)C1C=CC=CC=1>[Br:8][C:6]1[CH:5]=[CH:4][N:3]2[N:26]=[C:13]([C:14]3[CH:23]=[CH:22][CH:17]=[CH:16][CH:15]=3)[N:1]=[C:2]2[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=CC(=C1)Br
Name
Quantity
284 mg
Type
reactant
Smiles
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
207 mg
Type
catalyst
Smiles
[Cu]Br
Name
Quantity
60 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O.N#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the dark brown reaction suspension was then cooled to 0-5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with TBME (40 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)N=C(N2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 5.12 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.